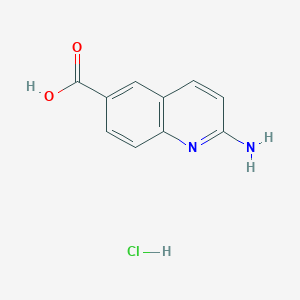
2-Aminoquinoline-6-carboxylic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoquinoline-6-carboxylic Acid Hydrochloride is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position and a carboxylic acid group at the sixth position on the quinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoquinoline-6-carboxylic Acid Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of laboratory-scale synthetic routes. These methods may include the use of catalysts, such as transition metals, to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinoline-6-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, quinoline-6-alcohols, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminoquinoline-6-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used as a corrosion inhibitor in industrial applications, particularly in acidic environments
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-6-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways .
Comparison with Similar Compounds
Quinoline-6-carboxylic Acid: Lacks the amino group at the second position.
2-Aminoquinoline: Lacks the carboxylic acid group at the sixth position.
2-Aminoquinoline-3-carboxylic Acid: Has the carboxylic acid group at the third position instead of the sixth.
Uniqueness: 2-Aminoquinoline-6-carboxylic Acid Hydrochloride is unique due to the specific positioning of the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-aminoquinoline-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9;/h1-5H,(H2,11,12)(H,13,14);1H |
InChI Key |
RRJOCKKWMZHBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















